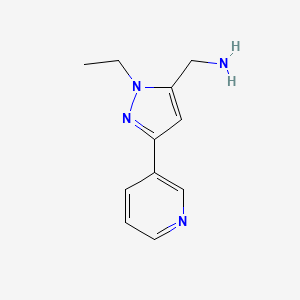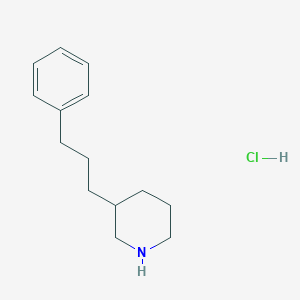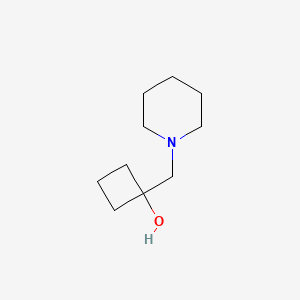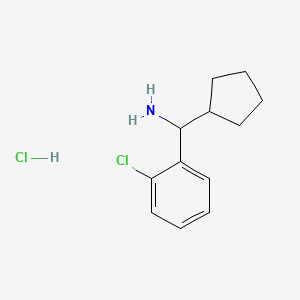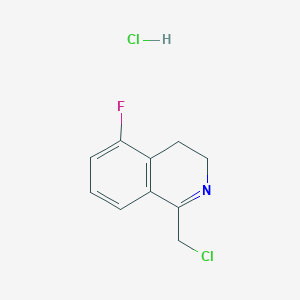
1-(Chloromethyl)-5-fluoro-3,4-dihydroisoquinoline hydrochloride
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
The molecular structure is usually determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and compatibility with other substances are also analyzed .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on synthesizing various derivatives of 1-(Chloromethyl)-5-fluoro-3,4-dihydroisoquinoline hydrochloride and testing their biological activities. For instance, 1-Chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines exhibit antiarrhythmic activity, with some compounds showing a maximum antiarrhythmic index of 14.8. These compounds have also demonstrated effectiveness against corazole-induced convulsions and possess analgesic effects comparable to metamizole sodium (Mikhailovskii et al., 2018).
Antimicrobial and Antifungal Activities
The replacement of chlorine by the cyano group in 1-chloromethyl isoquinolines to obtain 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles has been explored. Hydrochlorides of these synthesized compounds showed weak antimicrobial and antifungal activities, with maximum activity observed against Staphylococcus aureus, Escherichia coli, and Candida albicans for the compound with a 3-spiro-cyclopentyl radical (Surikova et al., 2015).
Antiviral Activities
Isoquinoline derivatives have been investigated for their antiviral activities, particularly against human respiratory diseases. However, studies have shown that these compounds do not inhibit the enzyme reaction but block only the colour development of N-acetylneuraminic acid (NANA), suggesting a different mechanism of action against viruses (Shinkai & Nishimura, 1972).
Anticoagulant Activity
The synthesis of 1-aryl derivatives of tetrahydroisoquinolines and testing for their anticoagulant activity is another area of interest. Hydrochlorides of synthesized compounds have been evaluated for their potential as anticoagulants, underscoring the versatility of isoquinoline derivatives in therapeutic applications (Glushkov et al., 2006).
Chemical Transformations
Studies have also delved into chemical transformations involving this compound, such as the one-pot synthesis of fluorinated isoquinolines. These transformations are crucial for creating building blocks for potential central nervous system drug candidates, demonstrating the compound's importance in medicinal chemistry (Liu et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-5-fluoro-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN.ClH/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10;/h1-3H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKSVEGLQSAEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1C(=CC=C2)F)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





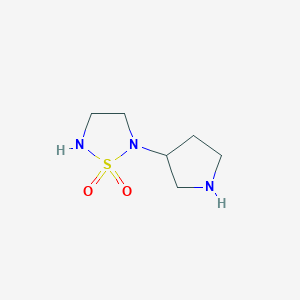
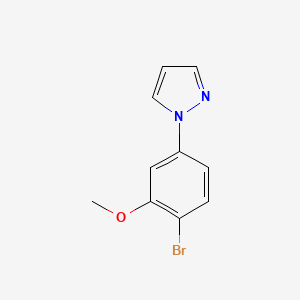
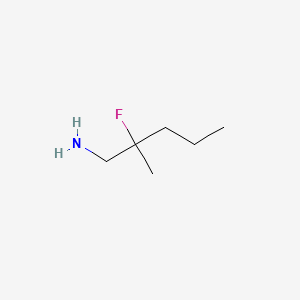

![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471339.png)
